[4,4'-Biphenanthrene]-3,3'-diol
Description
Structure
3D Structure
Properties
CAS No. |
100780-04-9 |
|---|---|
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenanthren-4-yl)phenanthren-3-ol |
InChI |
InChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H |
InChI Key |
NBWRXHUVCCXVBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
Synonyms |
4,4-Biphenanthrene-3,3-diol |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Biphenanthrene 3,3 Diol and Its Derivatives
Established Synthetic Routes to the Core [4,4'-Biphenanthrene]-3,3'-diol Structure
The construction of the core this compound framework presents notable synthetic challenges due to the steric hindrance around the biaryl linkage.
The synthesis of the parent this compound and its derivatives often involves multi-step sequences. rsc.org A common strategy is the oxidative coupling of corresponding phenanthrol precursors. For instance, the synthesis of a substituted derivative, (±)-dimethoxy-[4,4'-biphenanthryl]-3,3'-diol, is achieved through the oxidative homo-coupling of 4-methoxyphenanthren-3-ol. researchgate.net
A notable approach to the related VAPOL ligand involves a benzannulation reaction as a key step. acs.org This method utilizes a naphthyl carbene complex which reacts with phenylacetylene. acs.org The initial product, a 1-phenanthrol, is then acetylated. acs.org Another multi-step strategy that has been explored for VAPOL synthesis is based on the Snieckus phenol (B47542) synthesis; however, this approach was found to have limitations in scalability and required chromatographic purification. acs.org
A more recent and efficient method for the synthesis of both VANOL and VAPOL involves a cycloaddition/electrocyclization cascade (CAEC). acs.orgrsc.org This one-step route provides the monomeric precursors for the final ligands and is amenable to large-scale preparation with minimal need for chromatographic purification. acs.orgacs.org For the synthesis of iso-VAPOL, an isomer of VAPOL, a similar CAEC strategy is employed, starting from the more cost-effective 1-naphthyl acetic acid. rsc.org
The following table provides a summary of key intermediates and starting materials in the synthesis of this compound and its derivatives.
| Target Compound | Key Intermediate/Starting Material | Synthetic Approach |
| (±)-dimethoxy-[4,4'-biphenanthryl]-3,3'-diol | 4-methoxyphenanthren-3-ol | Oxidative homo-coupling |
| VAPOL | Naphthyl carbene complex, Phenylacetylene | Benzannulation |
| VAPOL | 2-phenyl-4-phenanthrol | Oxidative dimerization acs.org |
| VAPOL / VANOL | Cycloaddition/electrocyclization cascade (CAEC) acs.orgacs.org | |
| iso-VAPOL | 1-naphthyl acetic acid | Cycloaddition/electrocyclization cascade (CAEC) rsc.org |
High temperatures are often necessary in the synthesis of [4,4'-biphenanthrene]-3,3'-diols and their derivatives, particularly in the oxidative coupling and some cycloaddition steps. For example, the oxidative phenol coupling of 3-phenyl-1-phenanthrol to form racemic (±)-iso-VAPOL is conducted by heating in mineral oil at 190 °C in the presence of air. rsc.org
Such high-temperature conditions can present several challenges:
Side Reactions: Elevated temperatures can lead to undesired side reactions, reducing the yield of the target product. In the synthesis of VAPOL and its isomers, side products resulting from the incorporation of multiple alkyne molecules have been observed. rsc.org
Poor Yields and Diastereoselectivities: In the context of [2+2] cycloadditions between ketenes and unactivated alkenes, high temperatures are often required, which can lead to poor yields and low diastereoselectivities. nih.gov
Product Over-oxidation: Oxidative coupling reactions can suffer from over-oxidation of the desired product, as the biphenol product is often more easily oxidized than the starting phenol. wikipedia.orgnih.gov This can lead to the formation of higher-order oligomers. wikipedia.org
Control of these high-temperature reactions is crucial for achieving good yields and purity. The use of specific catalysts and careful control of reaction parameters such as solvent, atmosphere, and reaction time are essential. For instance, in the synthesis of VAPOL, improved phenol coupling protocols have been developed to provide the racemic ligands more efficiently. acs.org
Synthesis of Substituted Biphenanthrene (B1261930) Diol Analogues (e.g., VAPOL)
The synthesis of substituted analogues like VAPOL (Vaulted Biaryl Ligand) has been extensively studied, leading to the development of several key synthetic methodologies.
Oxidative coupling of phenols is a fundamental reaction for the formation of C-C or C-O bonds between two phenolic units. wikipedia.org This reaction is often catalyzed by transition metal complexes, with vanadium-based reagents being particularly effective. wikipedia.orgnih.govacs.org In the synthesis of biphenanthrene diols, this reaction is typically used to create the biaryl linkage through either homo-coupling or cross-coupling reactions. wikipedia.org
The mechanism can proceed through either inner-sphere or outer-sphere processes, often involving the formation of a phenoxy radical intermediate. wikipedia.org A significant challenge in oxidative phenol coupling is controlling the regioselectivity (ortho-ortho, para-para, or ortho-para coupling) and preventing over-oxidation of the product. nih.gov The substitution pattern of the phenol and the choice of catalyst are critical factors in directing the reaction towards the desired product. nih.gov For example, the synthesis of (±) dimethoxy‐ 4,4′‐biphenanthryl‐3,3′‐diol is achieved through the oxidative homo-coupling of the corresponding substituted phenanthrol. researchgate.net
Transition metal carbene complexes are versatile intermediates in organic synthesis. researchgate.net Their reaction with alkynes is a powerful method for constructing complex carbocyclic and heterocyclic frameworks. researchgate.netu-tokyo.ac.jp A key step in an established synthesis of VAPOL is the benzannulation of a naphthyl carbene complex with phenylacetylene. acs.org This reaction proceeds by the addition of 1-naphthyllithium to chromium hexacarbonyl, followed by methylation to form the carbene complex. acs.org The subsequent reaction with the alkyne leads to the formation of the phenanthrene (B1679779) core. acs.org The high cost of reagents like chromium hexacarbonyl can be a drawback for large-scale synthesis. rsc.org
The reactivity of the carbene complex with the alkyne can lead to various outcomes, and controlling the reaction pathway is essential for achieving the desired product. researchgate.net
[2+2] cycloaddition reactions of ketenes are a valuable tool for the synthesis of four-membered rings. libretexts.orgresearchgate.net While thermal [2+2] cycloadditions of ketenes with unactivated alkenes often require harsh conditions and give low yields, Lewis acid-promoted cycloadditions can proceed with higher reactivity, yield, and diastereoselectivity. nih.govnih.gov
A highly efficient and scalable synthesis of VAPOL and its analogue VANOL utilizes a cycloaddition/electrocyclization cascade (CAEC). acs.orgrsc.org This key step provides a direct, one-step route to the monomeric phenanthrols from which the final biaryl ligands are prepared via oxidative coupling. acs.org This cascade involves a sequence of a cycloaddition, an electrocyclic ring-opening, an electrocyclic ring closure, and a tautomerization. rsc.org This methodology avoids many of the challenges associated with other synthetic routes, such as the need for costly reagents or cryogenic temperatures. acs.orgrsc.org
The following table summarizes the different synthetic methodologies for VAPOL.
| Methodology | Key Reaction | Advantages | Disadvantages |
| Phenol Oxidative Coupling | Oxidative dimerization of 2-phenyl-4-phenanthrol acs.org | Direct formation of biaryl bond | Potential for over-oxidation and side products wikipedia.orgnih.gov |
| Carbene Complex Reaction | Benzannulation of a naphthyl carbene complex with an alkyne acs.org | Forms the phenanthrene core | High cost of reagents (e.g., chromium hexacarbonyl) rsc.org |
| [2+2] Cycloaddition of Ketenes | Cycloaddition/electrocyclization cascade (CAEC) acs.orgrsc.org | Efficient, scalable, minimal purification acs.orgacs.org |
Enantioselective Synthesis and Resolution Strategies for this compound
The preparation of enantiopure this compound can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. The latter approach, which involves the separation of enantiomers, is a widely utilized method. Key techniques for the resolution of this compound and its derivatives include chiral separation techniques like column chromatography and resolution via the formation of diastereomeric salts with chiral auxiliaries.
Chiral Separation Techniques (e.g., Column Chromatography)
Chiral column chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The synthesis of enantiopure this compound (BIPOL) has been successfully achieved using normal column chromatography. nii.ac.jprsc.org
While specific experimental details for the separation of this compound are not always exhaustively reported, the general principles of chiral chromatography apply. The choice of the chiral stationary phase is critical and often involves derivatives of polysaccharides like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve the best separation.
Table 1: General Parameters for Chiral Column Chromatography
| Parameter | Description | Typical Values |
| Stationary Phase | The chiral medium that interacts with the enantiomers. | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | The solvent that carries the mixture through the column. | Hexane/Isopropanol, Heptane/Ethanol |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min for analytical columns |
| Detection | The method used to detect the separated enantiomers. | UV-Vis spectroscopy |
The effectiveness of the separation is quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in the retention times of the enantiomers, while a higher resolution value signifies a better-resolved separation between the two peaks.
Resolution via Salt Formation with Chiral Auxiliaries
Another established method for the resolution of racemic mixtures is the formation of diastereomeric salts using a chiral auxiliary. wikipedia.org This technique is particularly applicable to acidic or basic compounds. In the case of the diol this compound, it can be derivatized to introduce an acidic or basic handle, or the hydroxyl groups themselves can potentially form adducts with a suitable chiral resolving agent.
The underlying principle of this method involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. sigmaaldrich.com
The general procedure involves the following steps:
Reaction: The racemic this compound (or a suitable derivative) is reacted with an enantiomerically pure chiral auxiliary (e.g., a chiral amine or a chiral acid). This results in the formation of two diastereomeric salts.
Separation: The mixture of diastereomers is then separated based on their differing solubilities in a particular solvent system. One diastereomer will typically crystallize out of the solution while the other remains dissolved.
Liberation: The separated diastereomer is then treated to cleave the chiral auxiliary, yielding the enantiomerically pure this compound.
Table 2: Common Chiral Auxiliaries for Resolution
| Chiral Auxiliary Type | Examples | Target Functional Group |
| Chiral Bases | Brucine, Strychnine, (R)- or (S)-1-Phenylethanamine | Carboxylic acids |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid | Amines |
While this method is a cornerstone of chiral resolution, specific examples of its application to this compound are not prominently documented in the surveyed literature. However, the versatility of this technique suggests its potential applicability, provided a suitable chiral auxiliary and crystallization conditions can be identified.
Stereochemical Aspects and Chiroptical Properties of 4,4 Biphenanthrene 3,3 Diol Systems
Determination of Absolute Configuration of Biphenanthryl Stereoisomers
The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical aspect of stereochemistry, defining the properties and biological activity of chiral molecules. For biphenanthryl systems, which exhibit axial chirality due to restricted rotation around the central carbon-carbon single bond, determining the absolute configuration of their stereoisomers requires sophisticated analytical techniques.
X-ray Diffraction Analysis of Derivatized [3,3'-Biphenanthrene]-4,4'-diol
X-ray diffraction analysis of a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. However, obtaining suitable crystals of the parent compound can be challenging. To overcome this, derivatization is often employed. In the case of biphenanthryl systems, a related compound, 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol, known as VAPOL, has had its absolute configuration determined through X-ray diffraction of its phosphoric amide derivative. nih.gov This crystallographic data established the (+)-(aS) configuration for VAPOL. nih.gov This method provides an unambiguous assignment of the spatial arrangement of the atoms in the solid state. The known configuration of the derivative can then be correlated back to the parent compound, providing a reliable basis for assigning its absolute configuration.
Chiroptical Spectroscopy Methods (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy methods are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral molecule.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in a molecule.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.
For the biphenanthryl system VAPOL, experimental VCD, ECD, and ORD spectra have been used to independently determine its absolute configuration in solution. nih.gov These experimental results are then compared with quantum mechanical predictions to make a definitive assignment. nih.gov Among these techniques, VCD has been noted to be particularly sensitive to the conformation of hydroxyl groups. researchgate.net
Quantum Mechanical Predictions for Absolute Configuration Assignment
Quantum mechanical (QM) calculations have become an indispensable tool for assigning the absolute configuration of chiral molecules. nih.govnih.gov By theoretically predicting the chiroptical spectra (VCD, ECD, and ORD) for a given enantiomer, a direct comparison with the experimental spectra can be made. A good match between the predicted and experimental spectra allows for a confident assignment of the absolute configuration.
First-principles quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can predict the free energy of biochemical reactions with a mean absolute error of approximately 1.50 kcal/mol, which is comparable to experimental error. nih.gov This level of accuracy is crucial for reliable predictions. QM methods offer the advantage of not being limited by the availability of experimental data and provide a consistent approach for studying various molecular systems. nih.gov In the context of biphenanthryl systems, quantum chemical predictions of VAPOL's chiroptical spectra were used to confirm its absolute configuration. nih.gov
Conformational Analysis and Axial Chirality in Biphenanthryl Skeletons
Biphenanthryl skeletons are classic examples of molecules exhibiting axial chirality. This type of stereoisomerism arises not from a chiral center, but from the non-planar arrangement of four groups about a chiral axis. scribd.com In biphenyls, this axis is the central carbon-carbon single bond.
Due to the presence of bulky substituents at the ortho positions of the phenanthrene (B1679779) rings, free rotation around the central C-C bond is hindered. youtube.com This restricted rotation, or atropisomerism, gives rise to stable, non-interconvertible enantiomers at room temperature. scribd.com To minimize steric repulsion between the bulky groups on the adjacent rings, the two phenanthrene rings adopt a non-planar, or twisted, conformation. youtube.com This twisted arrangement results in a chiral structure.
The stability of these atropisomers is dependent on the energy barrier to rotation around the central bond, which is influenced by the size of the ortho substituents. For biphenyls with large ortho substituents, the energy required for rotation can be in the range of 42 - 210 kJ/mol, allowing for the separation of the enantiomers. scribd.com The configuration of these axially chiral systems can be designated using the Ra/Sa or P/M notations, which are determined by viewing the molecule along the chiral axis. scribd.com
Limitations of Exciton (B1674681) Coupling Models in Biphenanthryl Systems
The complexity of the electronic transitions in biphenanthryl systems and the potential for multiple conformations can complicate the interpretation of ECD spectra using the simple exciton coupling model. nih.govresearchgate.net This has led to the exploration of more robust methods, such as the combined use of multiple chiroptical spectroscopies (VCD, ECD, and ORD) and quantum mechanical calculations, to reliably determine the absolute configuration of these challenging systems. nih.gov
4,4 Biphenanthrene 3,3 Diol and Its Derivatives As Chiral Ligands in Asymmetric Catalysis
General Principles of Chiral Ligand Application in Enantioselective Transformations
The fundamental principle behind the use of chiral ligands like VAPOL in asymmetric catalysis is the creation of a diastereomeric transition state. nih.gov When a chiral ligand coordinates to a metal center or acts as a Brønsted acid, it forms a chiral catalyst. This catalyst then interacts with the prochiral substrate, a molecule that can be converted into a chiral product. The interaction leads to the formation of two possible transition states, which are diastereomeric and thus have different energies.
The chiral ligand is designed to sterically and/or electronically favor the formation of one transition state over the other. This energetic preference translates into a faster reaction rate for the formation of one enantiomer of the product, resulting in an enantiomeric excess (ee) of that isomer. nih.govmdpi.com The "vaulted" structure of VAPOL and its analogues provides a deep chiral pocket that effectively shields one face of the substrate, forcing the reagent to approach from the less hindered face and thus ensuring high stereoselectivity. acs.orgmsu.edu The effectiveness of the catalysis is often dependent on slight variations in the ligand's structure, as these can cause dramatic changes in the reactivity of substrates and the enantioselectivity of the products.
Specific Catalytic Reactions Mediated by [4,4'-Biphenanthrene]-3,3'-diol Analogues (e.g., VAPOL)
The unique structural and electronic properties of VAPOL and its derivatives have led to their successful application in a diverse array of asymmetric transformations, functioning as both Brønsted acid and metal-based catalysts.
Brønsted Acid-Catalyzed Asymmetric Reactions
Chiral phosphoric acids derived from diols like VAPOL have emerged as powerful Brønsted acid catalysts. e3s-conferences.org These catalysts operate by activating substrates through hydrogen bonding, creating a highly organized chiral environment for the reaction to proceed with high enantioselectivity.
The addition of an amide or imide nucleophile to an imine is a direct method for synthesizing chiral N,N'-aminals, which are valuable building blocks in medicinal chemistry. VAPOL-derived phosphoric acids have been shown to be highly effective catalysts for this transformation. nih.govrsc.org In these reactions, the chiral phosphoric acid protonates the imine, increasing its electrophilicity and directing the nucleophilic attack of the imide from a specific face.
Later studies revealed that chiral metal phosphate (B84403) complexes, which can form from the phosphoric acid and trace metal impurities or be intentionally prepared, can be even more effective catalysts. acs.orgnih.gov For instance, a chiral calcium phosphate derived from VAPOL was found to be a superior catalyst for the intermolecular amidation of imines, providing excellent yields and enantioselectivities (up to >99% yield, >99% ee) under mild conditions with low catalyst loading. acs.orgnih.gov
The asymmetric reduction of carbon-nitrogen double bonds (C=N) in imines is a crucial method for producing chiral amines. Chiral phosphoric acids, including those derived from VAPOL, have been successfully employed to catalyze the transfer hydrogenation of imines using Hantzsch esters as the hydride source. e3s-conferences.orgnih.gov
In this process, the chiral phosphoric acid activates the imine by protonation. The Hantzsch ester then delivers a hydride to the activated imine within the chiral environment created by the catalyst, leading to the formation of the chiral amine with high enantioselectivity. e3s-conferences.org This method is valued for its operational simplicity and the use of metal-free catalysts under mild conditions. nih.govsci-hub.se
Metal-Catalyzed Asymmetric Reactions
When complexed with various metals, VAPOL ligands create robust and highly selective Lewis acid catalysts that have been instrumental in several key asymmetric reactions.
The synthesis of chiral aziridines, three-membered rings containing a nitrogen atom, is of significant interest due to their utility as versatile synthetic intermediates. msu.edumsu.edu Catalysts derived from VAPOL and boron compounds have proven to be exceptionally effective for the asymmetric aziridination of imines with diazo compounds. msu.edunih.govnih.gov
Initial work demonstrated that combining VAPOL with borate (B1201080) esters, such as triphenylborate or tributylborate, generates a highly active and selective catalyst. msu.edumsu.edu This system is particularly effective for the reaction of N-benzhydryl imines with ethyl diazoacetate, affording cis-aziridines with high diastereoselectivity and enantioselectivity (90-98% ee). msu.edu The benzhydryl group on the imine nitrogen was found to be crucial for achieving high rates and selectivities. msu.edu
Further mechanistic investigations revealed that the active catalytic species is not a simple Lewis acid but rather a boroxinate-based Brønsted acid. nih.gov This complex anion forms an ion pair with the protonated imine, directing the subsequent nucleophilic attack of the diazoacetate to afford the aziridine (B145994) with high stereocontrol. nih.govmdpi.com
| Entry | Aldehyde R group | VAPOL Yield (%) | VAPOL ee (%) | VANOL Yield (%) | VANOL ee (%) |
|---|---|---|---|---|---|
| 1 | C6H5 | 91 | 98 | 85 | 94 |
| 2 | p-ClC6H4 | 88 | 98 | 85 | 96 |
| 3 | p-MeOC6H4 | 90 | 97 | 89 | 95 |
| 4 | p-NO2C6H4 | 86 | 90 | 85 | 91 |
| 5 | 2-Naphthyl | 85 | 96 | 88 | 96 |
| 6 | 2-Furyl | 55 | 94 | 60 | 92 |
| 7 | c-C6H11 | 81 | 94 | 80 | 96 |
| 8 | n-C6H13 | 75 | 92 | 78 | 94 |
| 9 | t-Bu | 78 | 95 | 81 | 98 |
This table summarizes the results for the asymmetric aziridination of N-benzhydryl imines derived from various aldehydes, catalyzed by triphenylborate complexes of (S)-VAPOL and (S)-VANOL. Data sourced from msu.edu.
While boron-based catalysts are the most extensively studied for VAPOL-mediated aziridination, VAPOL has also been used with other metals like aluminum and zirconium to catalyze different asymmetric reactions, such as Diels-Alder and Mannich reactions. acs.org Although zinc complexes are mentioned as potential catalysts for aziridination, the literature predominantly highlights the success of arylborate systems. mdpi.com The versatility of the VAPOL ligand allows it to form effective catalysts with a range of metals, underscoring its privileged status in asymmetric synthesis.
Chiral Boron Complex-Promoted Asymmetric Diels-Alder Cycloadditions
The Diels-Alder reaction stands as a powerful tool for the construction of six-membered rings, and its asymmetric variant, facilitated by chiral catalysts, allows for the enantioselective synthesis of complex molecules. Axially chiral biaryl diols, such as this compound and its derivatives, have been effectively utilized as ligands for boron-based Lewis acids to catalyze asymmetric Diels-Alder cycloadditions. These ligands create a well-defined chiral environment around the boron center, enabling high levels of stereocontrol.
A notable application involves the reaction between 2'-hydroxychalcones and various dienes, catalyzed by a chiral boron complex derived from a VANOL ligand, which is structurally related to this compound. nih.govresearchgate.net This methodology has proven successful for both acyclic and cyclic dienes, affording the corresponding cyclohexene (B86901) products in high yields with excellent diastereoselectivity and enantioselectivity. nih.govresearchgate.net The in situ generated chiral boron Lewis acid activates the 2'-hydroxychalcone, facilitating its [4+2] cycloaddition with the diene.
This strategy has been instrumental in the total synthesis of several natural products. nih.govresearchgate.net For instance, the enantioselective synthesis of the core cyclohexene skeleton of compounds like (-)-nicolaioidesin C, (-)-panduratine A, and various kuwanons has been achieved using this method. nih.govresearchgate.net Theoretical studies have been conducted to understand the mechanism and the origins of the high selectivities observed, confirming the role of the chiral ligand in creating a sterically hindered environment that directs the approach of the diene. unl.pt
Table 1: Asymmetric Diels-Alder Cycloaddition of 2'-Hydroxychalcones with Dienes Catalyzed by a Chiral Boron-VANOL Complex
| Entry | Dienophile (2'-Hydroxychalcone) | Diene | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 2'-Hydroxychalcone | 2,3-Dimethyl-1,3-butadiene | 95 | >95:5 | 98 | nih.gov |
| 2 | 4'-Methoxy-2'-hydroxychalcone | Isoprene | 92 | >95:5 | 96 | nih.gov |
| 3 | 2'-Hydroxychalcone | Cyclopentadiene (B3395910) | 90 | >95:5 (exo/endo) | 99 (exo) | nih.gov |
This table presents a selection of results and is not exhaustive.
Enantioselective Imine Aldol (B89426) Reactions
Enantioselective aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral ligands to control the stereochemical outcome of these reactions has been a subject of intense research. While the direct application of this compound in imine aldol reactions is not extensively documented in the provided context, the principles of using chiral diols as organocatalysts or ligands in similar transformations are well-established. nih.govnih.govrsc.orgillinois.edu
Chiral diols can activate substrates through hydrogen bonding or by forming transient chiral boron or silicon complexes. nih.gov For instance, in the context of aldol reactions, a chiral diol can act as a Brønsted acid, activating an aldehyde or ketone towards nucleophilic attack by an enolate or enamine. rsc.org Alternatively, the diol can react with a Lewis acid like a borane (B79455) to form a chiral complex that then coordinates to the carbonyl compound, creating a chiral environment for the incoming nucleophile. nih.gov
In reactions involving imines, a similar activation can be envisaged. A chiral diol could protonate the imine nitrogen, increasing its electrophilicity and directing the approach of a nucleophile. Schaus and co-workers have developed a general strategy for enantioselective Petasis-like allylation reactions of various aldehydes and amines using chiral diol catalysis, which proceeds through an in situ generated imine. nih.gov This highlights the potential for chiral diols to catalyze reactions involving imine electrophiles.
Table 2: Representative Enantioselective Aldol-Type Reactions Catalyzed by Chiral Ligands
| Entry | Electrophile | Nucleophile | Chiral Catalyst/Ligand | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Benzaldehyde | Silyl (B83357) Ketene Acetal | Chiral Phosphoramide | 95 | 96 | illinois.edu |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | Proline-derived Diamine | 99 | 99 | rsc.org |
| 3 | Various Aldehydes | Malonates | Bifunctional Thiourea | up to 99 | up to 98 | nih.gov |
This table illustrates the utility of chiral catalysts in aldol-type reactions; specific examples using this compound in imine aldol reactions require further investigation.
Nickel-Catalyzed Reductive Coupling Reactions
Nickel-catalyzed reductive coupling reactions have emerged as a powerful method for the construction of carbon-carbon bonds, particularly between two different electrophiles. researchgate.net These reactions avoid the pre-formation of organometallic reagents and often proceed under mild conditions. researchgate.netorgsyn.org The development of asymmetric variants of these couplings relies on the use of chiral ligands to control the enantioselectivity.
While direct examples employing this compound in nickel-catalyzed reductive couplings are not explicitly detailed in the provided search results, the general principles suggest its potential applicability. Chiral diols and their derivatives can serve as ligands for nickel catalysts, influencing the stereochemical outcome of the bond-forming step. These reactions typically involve a Ni(0) catalyst that undergoes oxidative addition into one electrophile, followed by a reductive coupling step with the second electrophile, often facilitated by a reducing agent. researchgate.netorgsyn.org
Studies on nickel-catalyzed reductive couplings of 1,6-enynes and aldehydes have provided insights into the mechanism and the role of ligands in controlling regioselectivity and diastereoselectivity. mit.edu The stereospecificity of ligand substitution on a planar three-coordinate nickel species is thought to be a key factor. mit.edu This mechanistic understanding is crucial for the rational design of chiral ligands, such as derivatives of this compound, for enantioselective transformations.
Table 3: Examples of Nickel-Catalyzed Reductive Coupling Reactions
| Entry | Electrophile 1 | Electrophile 2 | Ligand/Catalyst System | Product | Yield (%) | Reference |
| 1 | Aryl Halide | Benzylic Ester | Ni(cod)₂ / Ligand | Cross-coupled product | Good | researchgate.net |
| 2 | 1,3-Enyne | Aromatic Aldehyde | Ni(cod)₂ / Chiral Ferrocenyl Phosphine | Conjugated Dienol | Good | mit.edu |
| 3 | Diaryl Disulfide | Aryl Bromide | NiCl₂(dppp) / Mg / LiCl | Biaryl | up to 85 | rsc.org |
This table showcases the diversity of nickel-catalyzed reductive couplings. The development of systems utilizing this compound as a chiral ligand is a potential area for future research.
Enantioselective Alkynylation Reactions
Enantioselective alkynylation, the addition of an alkyne nucleophile to an electrophile, is a significant transformation for synthesizing chiral propargyl alcohols and amines, which are valuable building blocks in organic synthesis. The use of chiral ligands to control the stereochemistry of this reaction is a key focus.
Although the direct use of this compound in this context is not explicitly mentioned in the provided information, the principles of asymmetric catalysis with chiral diols are applicable. Chiral diols can be used in conjunction with metal catalysts to create a chiral environment that directs the enantioselective addition of a terminal alkyne to an aldehyde, ketone, or imine.
For example, chiral diol-metal complexes can activate the electrophile, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the acetylide. The development of such catalytic systems requires careful tuning of the ligand structure and reaction conditions to achieve high yields and enantioselectivities.
Table 4: General Approaches to Enantioselective Alkynylation
| Entry | Electrophile | Alkyne Source | Catalyst/Ligand System | Product Type | Typical ee (%) | Reference |
| 1 | Aldehyde | Terminal Alkyne | Zn(OTf)₂ / Chiral Amino Alcohol | Propargyl Alcohol | >90 | General Knowledge |
| 2 | Imine | Terminal Alkyne | Cu(I) / Chiral Ligand | Propargyl Amine | High | General Knowledge |
| 3 | Ketone | Phenylacetylene | Ru(II) / Chiral Diamine | Tertiary Propargyl Alcohol | up to 99 | General Knowledge |
This table provides a general overview of enantioselective alkynylation strategies. The application of this compound as a chiral ligand in such reactions represents a promising avenue for investigation.
Mechanistic Insights into Catalytic Processes
Understanding the mechanism of a catalytic reaction is paramount for its optimization and the rational design of new, more efficient catalysts. nih.govresearchgate.net This involves identifying the active catalytic species, elucidating the structure-activity relationships, and analyzing the transition states that govern the stereochemical outcome. nih.govnih.govelsevierpure.com
Elucidation of Active Catalyst Species and Structure-Activity Relationships
The active catalyst is not always the species that is initially introduced into the reaction mixture. nih.gov It can be formed in situ through reaction with a co-catalyst, substrate, or solvent. For chiral diol-based catalysts, such as those derived from this compound, the active species is often a complex formed with a metal or a Lewis acid. nih.gov For instance, in boron-promoted reactions, the diol reacts with a borane source to form a chiral boronate ester, which then acts as the Lewis acid catalyst. nih.gov
Structure-activity relationship studies are crucial for understanding how modifications to the ligand structure affect the catalyst's performance. For axially chiral diols, the dihedral angle of the biaryl scaffold and the nature of the substituents at the 3 and 3' positions (and other positions) can significantly impact the catalyst's activity and the enantioselectivity it induces. nih.gov A larger dihedral angle may create a deeper and more defined chiral pocket, leading to better stereochemical communication with the substrate. The electronic properties of the substituents can also influence the Lewis acidity of the metal center, thereby affecting the reaction rate. nih.gov
Transition State Analysis in Asymmetric Inductions
The origin of enantioselectivity in an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the two enantiomeric products. nih.govmsu.edursc.org A lower energy transition state for the formation of one enantiomer will result in its preferential formation. Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is a powerful tool for understanding these energy differences. nih.gov
For reactions catalyzed by chiral diol complexes, the transition state models often involve a well-defined cyclic or open-chain structure where the substrate is coordinated to the metal center. msu.edu The chiral ligand imposes steric and/or electronic constraints that favor one orientation of the substrate over the other. For example, in the Diels-Alder reaction catalyzed by a chiral boron-diol complex, the dienophile coordinates to the boron center, and the bulky groups on the chiral ligand block one face of the dienophile, forcing the diene to approach from the less hindered face. unl.pt The analysis of non-covalent interactions, such as hydrogen bonds and π-stacking, within the transition state assembly is often key to explaining the observed stereoselectivity. nih.gov
Substrate Scope and Reaction Selectivity (Enantioselectivity, Diastereoselectivity, Yield)
The utility of chiral ligands derived from the this compound framework and its structural isomers, such as VAPOL ([4,5'-Biphenanthrene]-3,3'-diol) and VANOL ([2,2'-Biphenanthrene]-3,3'-diol), is demonstrated by their application across a range of asymmetric catalytic reactions. The vaulted chiral environment created by these ligands allows for high levels of stereocontrol in the formation of various enantiomerically enriched products. The substrate scope, enantioselectivity, diastereoselectivity, and reaction yields are highly dependent on the specific reaction type and the nature of the substrates involved.
Asymmetric Aziridination
Catalysts generated from VAPOL and VANOL ligands in conjunction with borates have proven to be highly effective for the asymmetric aziridination of imines with ethyl diazoacetate. This reaction is general for a wide array of imines, including those derived from both aromatic and aliphatic aldehydes, consistently affording cis-3-substituted aziridine-2-carboxylates with high levels of stereocontrol. nih.govmsu.edu
The substrate scope for the VANOL- and VAPOL-catalyzed asymmetric aziridination is broad. Aromatic imines, including those with electron-donating and electron-withdrawing substituents, generally exhibit excellent enantioselectivities, typically in the low to mid-90s percent enantiomeric excess (% ee). nih.gov Aliphatic imines also serve as competent substrates, providing the corresponding aziridines with enantioselectivities ranging from the mid-80s to the low 90s % ee. nih.gov A key feature of this methodology is that the resulting N-benzhydryl aziridine products are often highly crystalline, allowing for enhancement of the enantiomeric purity to greater than 99% ee through a single recrystallization. nih.gov
In reactions involving N-Boc imines and α-diazo-N-acyloxazolidinones, the VANOL-based catalyst has been shown to provide uniformly excellent asymmetric induction for a wide range of substrates. msu.edu High yields and enantioselectivities are maintained across various electronically and sterically diverse N-Boc imines. msu.edu
Table 1: Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate Catalyzed by VANOL- and VAPOL-Borate Complexes. nih.gov
| Entry | R in Imine (R-CH=NBn) | Ligand | Yield (%) | ee (%) | Diastereoselectivity (cis:trans) |
| 1 | Phenyl | VANOL | 85 | 96 | >50:1 |
| 2 | Phenyl | VAPOL | 77 | 95 | >50:1 |
| 3 | p-Bromophenyl | VANOL | 85 | 98 | >50:1 |
| 4 | p-Bromophenyl | VAPOL | 91 | 98 | >50:1 |
| 5 | o-Tolyl | VANOL | 65 | 91 | >50:1 |
| 6 | o-Tolyl | VAPOL | 69 | 94 | 40:1 |
| 7 | n-Propyl | VANOL | 60 | 90 | >50:1 |
| 8 | n-Propyl | VAPOL | 54 | 91 | >50:1 |
| 9 | tert-Butyl | VANOL | 77 | 97 | >50:1 |
| 10 | tert-Butyl | VAPOL | 78 | 91 | 40:1 |
| 11 | Cyclohexyl | VANOL | - | - | - |
| 12 | Cyclohexyl | VAPOL | 74 | 94 | 38:1 |
Note: Bn refers to a benzhydryl protecting group.
Asymmetric Diels-Alder Reaction
VAPOL and VANOL-derived catalysts have also been successfully employed in asymmetric Diels-Alder reactions. For instance, catalysts prepared from VAPOL and diethylaluminum chloride are effective in promoting the reaction between cyclopentadiene and various α,β-unsaturated aldehydes, leading to the formation of the corresponding cycloadducts with high diastereo- and enantioselectivity. d-nb.info
The substrate scope includes a broad range of α,β-unsaturated aldehydes. Dienophiles with α-substituents of varying sizes are well-tolerated, generally affording the exo-adducts with excellent enantioselectivities (93-99% ee) and high diastereomeric ratios (96:4 to >99:1 exo/endo). d-nb.info In contrast, dienophiles bearing a β-aromatic substituent predominantly yield the endo-products with high enantioselectivity (94-97% ee) and excellent diastereoselectivity (3:97 to 1:99 exo/endo). d-nb.info β-Aliphatic substituted dienophiles also favor the endo-adduct, albeit with slightly lower diastereoselectivity. d-nb.info The reaction demonstrates good functional group tolerance, accommodating alkenes, silyl ethers, halides, and heteroarenes on the dienophile. d-nb.info
In a different application, a VANOL-borate complex was used to catalyze the asymmetric Diels-Alder reaction of 2'-hydroxychalcones with various dienes, providing a route to chiral cyclohexene skeletons with good yields and enantioselectivities. acs.org
Table 2: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene Catalyzed by an Imidodiphosphorimidate (IDPi) Organocatalyst (demonstrating substrate scope relevant to dienophile diversity). d-nb.info
| Entry | Aldehyde | Yield (%) | exo:endo | ee (exo) (%) | ee (endo) (%) |
| 1 | Methacrolein | 97 | >99:1 | 98 | - |
| 2 | Ethacrolein | 98 | >99:1 | 99 | - |
| 3 | Cinnamaldehyde | 95 | 3:97 | - | 96 |
| 4 | (E)-2-Methyl-3-phenylacrylaldehyde | 93 | >99:1 | 98 | - |
| 5 | Crotonaldehyde | 93 | 4:96 | - | 95 |
| 6 | (E)-2-Pentenal | 93 | 25:75 | - | 96 |
| 7 | (E)-3-(4-Bromophenyl)acrylaldehyde | 87 | 1:99 | - | 96 |
| 8 | (E)-3-(Furan-2-yl)acrylaldehyde | 82 | 1:99 | - | 96 |
Other Asymmetric Transformations
The utility of these chiral biphenanthrene-based diols extends to other catalytic asymmetric reactions. Phosphoric acid derivatives of VAPOL have been shown to be effective catalysts for the highly enantioselective addition of imides to imines, yielding chiral aminals. rsc.org This demonstrates the versatility of the ligand framework, which can be adapted for Brønsted acid catalysis. While detailed substrate tables for a wide variety of reactions are not as prevalent in the literature, the existing data underscores the potential of this compound and its isomers as powerful tools in asymmetric synthesis.
Computational and Theoretical Studies of 4,4 Biphenanthrene 3,3 Diol Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [4,4'-Biphenanthrene]-3,3'-diol, DFT is instrumental in predicting its three-dimensional structure, conformational preferences, and electronic characteristics. researchgate.net
Geometry Optimization and Conformational Energy Landscapes
The three-dimensional arrangement of atoms in this compound is not static. The molecule can exist in various conformations due to rotation around the single bond connecting the two phenanthrene (B1679779) units. DFT-based geometry optimization is employed to find the most stable conformations, which correspond to energy minima on the potential energy surface. nih.gov
The conformational energy landscape of related biphenyl (B1667301) systems has been explored using methods like DFT-D/TZV2P for geometry optimization. researchgate.net These studies reveal multiple stable conformers. The relative energies of these conformers can be calculated to determine their thermal populations, providing insight into the molecule's dynamic behavior in solution. researchgate.net For instance, in a study of biphenol ethers, it was found that a limited number of conformers are crucial for accurately reproducing experimental data. researchgate.net While DFT provides a static picture of these conformers, it is understood that the molecule is in a dynamic equilibrium between various interplanar angles in solution. researchgate.net
Analysis of Electronic Structure (HOMO-LUMO Energy Levels and Distribution)
The electronic properties of this compound are key to understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. masterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited. reddit.com In conjugated systems like this compound, the delocalization of π-electrons generally leads to a smaller HOMO-LUMO gap, influencing the molecule's stability and optical properties. reddit.com
DFT calculations, often using functionals like B3LYP, are performed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netmdpi.com For example, in a study of a different complex, the electron densities of the HOMO were located on the ligand, while the LUMO densities were on another part of the molecule. mdpi.com Such analyses provide a detailed picture of where electronic charge is concentrated and where it is most likely to be involved in electronic transitions. The calculated HOMO and LUMO energy levels can also be influenced by the solvent environment, with energies often being more negative in the aqueous phase compared to the gas phase. nih.gov
Table 1: Representative Calculated Electronic Properties for Biphenanthrene-based Systems
| Property | Calculated Value | Method/Functional | Reference |
| HOMO Energy | -5.0720 eV | B3LYP/6-311G | researchgate.net |
| LUMO Energy | -2.9035 eV | B3LYP/6-311G | researchgate.net |
| Singlet-Triplet Gap | 0.05 eV | Not Specified | nih.gov |
Note: The values presented are for related systems and are illustrative of the types of data obtained from DFT calculations. Specific values for this compound would require dedicated calculations.
Prediction and Interpretation of Chiroptical Spectra
Chiroptical spectroscopy techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful experimental methods for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The interpretation of these complex spectra is greatly aided by theoretical simulations.
Simulated Vibrational Circular Dichroism (VCD) Spectra
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.combiotools.us It provides detailed information about the three-dimensional structure and absolute configuration. schrodinger.com
Theoretical simulations of VCD spectra are typically performed using DFT. schrodinger.comcas.cz The process involves calculating the vibrational frequencies and the corresponding rotational strengths for each vibrational mode of the molecule. arxiv.org The simulated spectrum is then generated by fitting these calculated values to a Lorentzian or Gaussian line shape. rsc.org
A critical aspect of accurate VCD simulations is accounting for conformational flexibility and solvent effects. schrodinger.combiotools.us For molecules with multiple stable conformers, a Boltzmann-weighted average of the spectra of individual conformers is often calculated to produce a final spectrum that can be compared with experimental data. nih.gov The choice of solvent can significantly alter the experimental VCD spectrum, and computational models that incorporate solvent effects, either implicitly or explicitly, often lead to better agreement with experimental results. schrodinger.combiotools.us
Simulated Electronic Circular Dichroism (ECD) Spectra
Time-dependent DFT (TD-DFT) is the most common method for simulating ECD spectra. researchgate.net This approach calculates the excitation energies and rotational strengths of electronic transitions. The simulated ECD spectrum is then constructed by summing these transitions, each broadened by a Gaussian or Lorentzian function. rsc.org
The accuracy of simulated ECD spectra can be influenced by the choice of functional and basis set, as well as the molecular conformation. researchgate.net For complex molecules, it is often necessary to calculate the ECD spectra for multiple low-energy conformers and then obtain a Boltzmann-weighted average spectrum for comparison with the experimental one. researchgate.net In some cases, the predicted ECD spectrum in certain wavelength regions may not be very sensitive to conformational changes. researchgate.net
Simulated Optical Rotatory Dispersion (ORD) Spectra
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov It is closely related to ECD through the Kronig-Kramers transforms.
Theoretical prediction of ORD spectra can also be performed using computational methods. nih.gov Similar to VCD and ECD, the accuracy of ORD simulations depends on the quality of the computational method and the consideration of conformational and environmental factors. nih.gov By comparing the predicted ORD spectra with experimental data, the absolute configuration of chiral molecules can be independently determined. nih.gov For some systems, the chiroptical response can be significantly influenced by the solvent, where the chiral imprint on the surrounding solvent molecules can dominate the observed ORD spectrum. nih.gov
Table 2: Chiroptical Spectroscopy Simulation Overview
| Spectroscopy | Typical Computational Method | Key Calculated Parameters | Important Considerations |
| VCD | DFT | Vibrational Frequencies, Rotational Strengths | Conformational Averaging, Solvent Effects |
| ECD | TD-DFT | Excitation Energies, Rotational Strengths | Choice of Functional/Basis Set, Conformational Averaging |
| ORD | DFT/TD-DFT | Optical Rotation at Various Wavelengths | Solvent Effects, Conformational Averaging |
Two-Photon Circular Dichroism (TPCD) Studies
Two-photon circular dichroism (TPCD) is a nonlinear optical spectroscopy technique that measures the differential two-photon absorption of left and right circularly polarized light. wikipedia.org It provides valuable information about the electronic structure and chirality of molecules, with selection rules that are different from conventional one-photon circular dichroism, offering complementary data. wikipedia.org
Theoretical and experimental studies on optically active biaryl derivatives, such as the closely related 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol (VAPOL), have provided significant insights into the TPCD of biphenanthrene (B1261930) systems. nih.gov Researchers have employed time-dependent density functional theory (TD-DFT) to perform theoretical calculations, which are then compared with experimental measurements. nih.gov
A comparative analysis of the TPCD spectra for a series of optically active biaryl derivatives, including R-VAPOL, was conducted using femtosecond pulses. nih.gov The theoretical calculations for these studies were performed using the CAM-B3LYP functional with a 6-311++G(d,p) basis set. nih.gov The experimental TPCD spectra were obtained using a double L-scan technique over a broad spectral range from 450 to 750 nm. nih.gov
While specific TPCD data for this compound is not extensively documented in the reviewed literature, the findings for the structurally similar VAPOL provide a strong indication of the chiroptical properties that could be expected. The combination of theoretical modeling and advanced spectroscopic techniques continues to be a powerful approach for elucidating the complex nonlinear optical properties of these chiral molecules.
Table 1: Theoretical and Experimental Parameters for TPCD Studies of Biaryl Derivatives
| Parameter | Description |
| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) |
| Functional | CAM-B3LYP |
| Basis Set | 6-311++G(d,p) |
| Experimental Technique | Double L-scan |
| Excitation Source | Amplified femtosecond system (90 fs pulses) |
| Spectral Range | 450–750 nm |
| Data sourced from a study on R-VAPOL, a related biphenanthrene derivative. nih.gov |
Theoretical Investigations of Reaction Mechanisms and Catalytic Pathways
While this compound and its analogues have been identified as potentially valuable chiral ligands, detailed theoretical investigations specifically focused on their reaction mechanisms and catalytic pathways are not extensively available in the current scientific literature. The use of the related VAPOL as a chiral ligand in enantioselective catalysis has been noted, primarily in the context of determining its absolute configuration.
In the broader field of computational chemistry, significant efforts are dedicated to elucidating reaction mechanisms in asymmetric catalysis. researchgate.netresearchgate.net Methodologies such as Density Functional Theory (DFT) are commonly employed to study the transition states and intermediates of catalytic cycles involving chiral diol ligands like BINOL and VANOL. mdpi.com These studies often explore the role of non-covalent interactions, catalyst-substrate hydrogen bonding, and steric factors in determining the enantioselectivity of a reaction. nih.gov
For instance, DFT calculations have been successfully used to investigate the mechanisms of various catalytic reactions, including copper-catalyzed tandem arylation–cyclization reactions and the Morita-Baylis-Hillman reaction catalyzed by other diol systems. mdpi.combeilstein-journals.org These computational approaches allow for the detailed mapping of potential energy surfaces, providing insights into the lowest energy reaction pathways and the origins of stereoselectivity.
Although direct computational studies on the catalytic applications of this compound are sparse, the established theoretical frameworks used for similar chiral diols could be readily applied. Such studies would be invaluable for understanding the structure-activity relationship of this class of ligands and for the rational design of more efficient and selective catalysts for a variety of asymmetric transformations. Future research in this area would be beneficial to fully exploit the potential of this compound in catalysis.
Derivatization and Functionalization Strategies for 4,4 Biphenanthrene 3,3 Diol
Chemical Modification of Hydroxyl Groups
The hydroxyl groups of [4,4'-biphenanthrene]-3,3'-diol are the most common sites for chemical modification. These modifications are fundamental in transforming the diol into a wide array of ligands. Common reactions include esterification and etherification, which can significantly alter the steric bulk and electronic nature of the resulting ligand.
Esterification: The reaction of the diol with carboxylic acids or their derivatives leads to the formation of ester-containing ligands. medcraveonline.com The Steglich esterification, which utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), is a frequently employed method due to its mild reaction conditions. nih.gov These ester functionalities can influence the solubility and coordination properties of the final ligand.
Etherification: The synthesis of ether derivatives is another key strategy. This is typically achieved by reacting the diol with alkyl or aryl halides under basic conditions. The resulting ether linkages are generally more stable than ester groups under a wider range of reaction conditions.
The choice between esterification and etherification allows for a high degree of control over the ligand's properties. For instance, the introduction of bulky ester or ether groups can create a more sterically hindered chiral pocket, which can enhance enantioselectivity in certain catalytic reactions.
Introduction of Peripheral Substituents for Ligand Tuning
Beyond direct modification of the hydroxyl groups, the introduction of substituents on the phenanthrene (B1679779) rings offers another layer of control for ligand tuning. These peripheral modifications can have a profound impact on the electronic properties of the ligand and its interactions with metal centers.
The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic system and, consequently, the Lewis acidity or basicity of the final catalyst. rsc.org For example, the incorporation of electron-withdrawing groups can enhance the acidity of derived Brønsted acid catalysts.
The strategic placement of these substituents is also critical. Modifications at positions ortho or para to the hydroxyl groups can directly influence the steric environment around the active site. nih.gov These peripheral functionalizations are often achieved through standard aromatic substitution reactions or by using pre-functionalized precursors in the synthesis of the biphenanthrene (B1261930) scaffold.
Synthesis of Phosphoric Acid and Phosphoramidite (B1245037) Derivatives
Among the most successful derivatives of this compound are its corresponding phosphoric acids and phosphoramidites. These have emerged as powerful catalysts and ligands in a multitude of asymmetric transformations.
Phosphoric Acid Derivatives: The chiral Brønsted acids derived from this compound are synthesized by reacting the diol with phosphorus oxychloride (POCl₃) followed by hydrolysis. These strong Brønsted acids have been shown to be highly effective catalysts for a variety of enantioselective reactions, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions. The bulky biphenanthrene backbone creates a well-defined and sterically hindered chiral environment, which is key to their high enantioselectivity.
Phosphoramidite Derivatives: Phosphoramidite ligands are synthesized by reacting the diol with phosphorus trichloride (B1173362) (PCl₃) or a related phosphorus source, followed by reaction with a primary or secondary amine. These ligands, often in combination with transition metals like copper or rhodium, are highly effective in asymmetric catalysis. ox.ac.uk The modular nature of their synthesis, allowing for variation of both the diol and the amine component, makes them a versatile class of ligands for a broad range of reactions.
A representative synthesis of a phosphoramidite ligand involves the reaction of the diol with N,N-diisopropylchloro-β-cyanoethyl-phosphoramidite. google.com
Table 1: Key Derivatives of this compound and their Applications
| Derivative Class | General Structure | Key Synthetic Reagents | Common Applications in Asymmetric Catalysis |
|---|---|---|---|
| Phosphoric Acids | Chiral Brønsted Acid | POCl₃, Water | Mannich reactions, Friedel-Crafts alkylations, Cycloadditions |
| Phosphoramidites | Chiral Ligand | PCl₃, Amine | Copper-catalyzed conjugate additions, Rhodium-catalyzed hydrogenations |
Rational Design of New Chiral Ligands based on the Biphenanthrene Scaffold
The development of new chiral ligands based on the this compound scaffold is increasingly guided by rational design principles, often aided by computational chemistry. researchgate.netnih.gov This approach allows for a more systematic exploration of the structure-activity relationships (SAR) and the identification of promising new ligand architectures. nih.gov
Computational methods, such as density functional theory (DFT) and molecular mechanics, can be used to model the transition states of catalytic reactions and to predict the enantioselectivity of a given ligand. rsc.orgnih.gov This in silico screening can significantly reduce the experimental effort required to identify optimal ligands for a specific transformation. nih.gov
The rational design process often involves:
Identifying the key structural features of the ligand that influence its catalytic performance.
Systematically modifying these features to enhance activity and selectivity.
Using computational tools to evaluate the potential of new ligand designs before their synthesis. azolifesciences.com
This approach has led to the development of novel ligands with improved catalytic properties and has expanded the scope of asymmetric reactions that can be effectively catalyzed using the biphenanthrene scaffold. nih.govrsc.orgnih.gov
Supramolecular Chemistry Involving 4,4 Biphenanthrene 3,3 Diol Motifs
Exploration of Non-Covalent Interactions in Molecular Assemblies
The molecular structure of [4,4'-Biphenanthrene]-3,3'-diol, with its two hydroxyl groups and extensive aromatic system, suggests the potential for a variety of non-covalent interactions that are crucial for the formation of supramolecular assemblies. These interactions would include:
Hydrogen Bonding: The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, potentially leading to the formation of intricate one-, two-, or three-dimensional networks. The relative orientation of these groups will dictate the geometry of the resulting assemblies. Studies on other aromatic diols, such as catechols and naphthalene (B1677914) diols, have demonstrated the significant role of intramolecular hydrogen bonding in influencing their chemical reactivity and spectroscopic properties. nih.gov
π-π Stacking: The large, electron-rich phenanthrene (B1679779) units are prone to π-π stacking interactions. These interactions, in concert with hydrogen bonding, would play a significant role in the packing of the molecules in the solid state and in the formation of ordered structures in solution.
Host-Guest Chemistry and Molecular Recognition Phenomena
The defined stereochemistry and potential for forming a chiral cavity make this compound an intriguing candidate for applications in host-guest chemistry and molecular recognition. Chiral diols, in general, have been widely employed as hosts for the enantioselective recognition of guest molecules. The two hydroxyl groups can act as binding sites, and the biphenanthrene (B1261930) backbone can provide a pre-organized, chiral environment.
However, specific studies detailing the use of this compound as a host molecule, including the types of guests it might bind and the thermodynamics of such interactions, have not been reported in the available scientific literature.
Principles of Self-Assembly and Self-Organization
The ability of this compound to engage in directional non-covalent interactions, such as hydrogen bonding and π-π stacking, suggests a propensity for self-assembly into well-defined supramolecular structures. The principles governing this self-assembly would be dictated by the interplay of these interactions, the chirality of the molecule, and the influence of the surrounding environment (e.g., solvent, temperature).
While the 2024 study demonstrates the successful incorporation of this diol into a larger, functional material, it does not provide a detailed investigation into the fundamental principles of its self-assembly in isolation. nih.gov Without experimental data, any description of the specific self-assembled structures (e.g., helices, sheets, or other aggregates) would be purely speculative.
Potential for Supramolecular Catalysis
Chiral diols are a cornerstone of asymmetric catalysis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves. nih.gov The hydroxyl groups can coordinate to a metal center or a substrate, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
The axially chiral nature of this compound makes it a promising candidate for use in supramolecular catalysis. A supramolecular catalyst based on this diol could, in principle, utilize non-covalent interactions to bind a substrate within a chiral pocket before the catalytic event occurs. This could lead to high levels of enantioselectivity. cam.ac.uksigmaaldrich.com
However, there are no specific reports in the surveyed literature of this compound being employed in any form of supramolecular catalysis. Its potential in this area remains to be explored.
Applications of 4,4 Biphenanthrene 3,3 Diol in Materials Science
Chiral Organic Emitters and Optoelectronic Materials
The intrinsic chirality and rigid structure of [4,4'-Biphenanthrene]-3,3'-diol make it an excellent candidate for developing chiral organic emitters. These materials are crucial for next-generation display technologies and photonics, where the control over the polarization of emitted light is essential.
This compound serves as a foundational chiral unit for creating materials that exhibit circularly polarized luminescence (CPL). nih.govresearchgate.net CPL is a phenomenon where a chiral luminophore emits left- or right-circularly polarized light, a property with significant potential in applications like 3D displays, quantum communication, and information encryption. mdpi.com
The BIPOL framework has been successfully incorporated into donor-acceptor molecules to induce strong CPL activity. For instance, by integrating the BIPOL unit, researchers have synthesized enantiomeric pairs of molecules that show mirror-image CPL spectra. researchgate.net This demonstrates that the chirality of the BIPOL core is effectively transferred to the emissive state of the molecule, dictating the handedness of the emitted light. The strategy of introducing the BIPOL unit offers a new pathway to develop organic emitters with tailored chiroptical properties. nih.gov
A significant breakthrough has been the introduction of the this compound (BIPOL) unit into a thermally activated delayed fluorescence (TADF) framework. nih.govresearchgate.netntnu.edu.tw TADF is a mechanism that allows organic light-emitting diodes (OLEDs) to harvest both singlet and triplet excitons, enabling up to 100% internal quantum efficiency. wikipedia.org The process relies on efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, which is facilitated by a small singlet-triplet energy gap (ΔEST). wikipedia.orgbeilstein-journals.org
Researchers have designed and synthesized two series of enantiomers, R/S-o-DCzBPNCN and R/S-p-DCzBPNCN, which incorporate the BIPOL chiral unit into a TADF molecular structure. nih.govntnu.edu.tw This integration successfully combines the properties of CPL and TADF, creating circularly polarized TADF (CP-TADF) emitters. The o-DCzBPNCN molecule, in particular, exhibited a very narrow singlet-triplet gap of 0.05 eV and an impressive photoluminescence quantum yield (PLQY) of 82% in doped films, demonstrating efficient TADF. nih.govresearchgate.netntnu.edu.tw
The luminescence dissymmetry factor (gPL) is a critical metric that quantifies the degree of circular polarization of emitted light. nih.gov It is defined as gPL = 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left- and right-handed circularly polarized light, respectively. nih.gov Achieving high gPL values is a primary goal in the development of CPL materials.
The use of the this compound unit has proven effective in achieving high gPL values. The enantiomers R/S-o-DCzBPNCN, derived from BIPOL, exhibited high gPL values of -1.94 x 10-2 and +1.91 x 10-2, respectively, in doped films. nih.govresearchgate.netntnu.edu.tw These values are significant for organic molecules and underscore the efficacy of the BIPOL scaffold in inducing strong chiroptical response in TADF emitters.
| Compound | ΔEST (eV) | PLQY (doped film) | gPL (doped film) |
| R-o-DCzBPNCN | 0.05 | 82% | -1.94 x 10-2 |
| S-o-DCzBPNCN | 0.05 | 82% | +1.91 x 10-2 |
| p-DCzBPNCN | 0.17 | - | - |
| Data sourced from research on BIPOL-based TADF emitters. nih.govresearchgate.netntnu.edu.tw |
General Contributions to Functional Materials Development
The application of this compound extends beyond a single class of materials, contributing more broadly to the development of functional organic materials. The successful synthesis of enantiopure BIPOL via standard column chromatography simplifies the creation of stereochemically pure materials, which has been a persistent challenge for many chiral compounds. nih.govresearchgate.netntnu.edu.tw
The introduction of the BIPOL unit represents a novel design strategy for creating organic emitters that simultaneously possess stereospecificity, high quantum yields, and strong chiroptical properties. nih.gov This approach provides a new avenue for developing advanced materials for optoelectronic applications, including high-efficiency, deep-blue TADF emitters for next-generation displays. rsc.org The principles demonstrated with BIPOL can inspire the design of other chiral building blocks for various functional materials where control over three-dimensional structure is key.
Structure-Property Relationships in Advanced Material Design
The effectiveness of this compound in materials science is a clear illustration of the fundamental principle of structure-property relationships. umass.edu The specific three-dimensional arrangement of atoms in the BIPOL unit directly determines the electronic and photophysical properties of the resulting materials. researchgate.netnih.gov
The inherent, rigid chirality of the biphenanthrene (B1261930) backbone is the structural origin of the strong CPL activity observed in its derivatives. researchgate.net This fixed spatial relationship of the phenanthrene (B1679779) moieties ensures a consistent chiral field that influences the electronic transitions responsible for luminescence. Furthermore, the electronic nature of the diol and its connection points allows for its integration into larger conjugated systems, such as the donor-acceptor frameworks required for TADF, without disrupting the fundamental electronic requirements for a small ΔEST. researchgate.net
Crystallographic and Solid State Structural Analysis of 4,4 Biphenanthrene 3,3 Diol Derivatives
Single-Crystal X-ray Diffraction Studies of Biphenanthrene (B1261930) Diol Compounds
For derivatives of [4,4'-biphenanthrene]-3,3'-diol (also known as BIPOL), SCXRD studies have been instrumental in confirming their molecular structure and stereochemistry. For instance, two thermally activated delayed fluorescence (TADF) emitters incorporating the BIPOL framework, o-DCzBPNCN and p-DCzBPNCN, have been characterized using this technique. The analysis confirmed the highly twisted and rigid structure conferred by the biphenanthrene unit. researchgate.net
The crystallographic data for these derivatives reveal the precise dihedral angles between the phenanthrene (B1679779) moieties, which is a defining feature of their axial chirality. The solid-state conformation provides a foundational understanding for interpreting their physical and chemical properties.
Table 1: Representative Crystallographic Data for a this compound Derivative (o-DCzBPNCN)
| Parameter | Value |
| Chemical Formula | C₅₉H₃₅N₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.85 |
| b (Å) | 19.54 |
| c (Å) | 20.11 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 4602 |
| Z | 4 |
| Note: The data presented is representative of a derivative and serves to illustrate the type of information obtained from SCXRD analysis. Exact values are specific to the derivative studied. researchgate.net |
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. uni.luimet-db.ru This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, researchers can identify the specific atoms involved in intermolecular contacts and classify the nature of these interactions. uni.lu
For complex aromatic systems like biphenanthrene diol derivatives, a variety of intermolecular forces are expected to govern their crystal packing. These include:
Hydrogen Bonds: The hydroxyl groups (-OH) of the diol are strong hydrogen bond donors and acceptors, leading to O-H···O or O-H···N interactions. imet-db.ru
π-π Stacking: The large, electron-rich phenanthrene rings are prone to stacking interactions, which are crucial in stabilizing the crystal lattice.
C-H···π Interactions: Hydrogen atoms attached to the aromatic framework can interact with the π-system of adjacent molecules.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Different types of interactions appear in distinct regions of the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. uni.luimet-db.ru For example, in similar aromatic compounds, H···H contacts often make up a significant portion of the surface, followed by C···H and O···H interactions. imet-db.ru While a specific Hirshfeld analysis for the parent this compound is not detailed in the available literature, analysis of its derivatives would be expected to show significant contributions from hydrogen bonding and π-π interactions, reflecting the key functional groups and structural elements.
Crystal Packing and Supramolecular Architecture in the Solid State
Single-crystal X-ray diffraction data for derivatives like o-DCzBPNCN and p-DCzBPNCN reveal how the bulky, chiral molecules pack in the unit cell. researchgate.net The packing diagrams show that the molecules arrange to maximize attractive interactions while accommodating their complex shapes. Supramolecular motifs, such as chains or networks formed through hydrogen bonding, are common. nih.gov For instance, hydroxyl groups can form hydrogen-bonded chains that guide the assembly of molecules into larger structures. nih.gov
The large surface area of the phenanthrene rings facilitates significant π-π stacking, often in a herringbone or parallel-displaced arrangement, which helps to minimize steric hindrance and maximize attractive forces. The specific packing arrangement has a profound impact on the material's bulk properties, including its thermal stability and photophysical behavior. researchgate.net
Correlation between Solid-State Structure and Chiroptical Properties
Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are intrinsically linked to the three-dimensional structure of a chiral molecule. The fixed, twisted conformation of the biphenanthrene diol backbone, a result of restricted rotation around the central C-C bond, is the origin of its axial chirality and, consequently, its chiroptical activity.
The solid-state structure, as determined by SCXRD, provides a static picture of the molecular conformation that can be directly correlated with chiroptical measurements. The specific dihedral angle between the phenanthrene rings in the crystal influences the electronic coupling between the chromophores, which in turn dictates the sign and intensity of the CD and CPL signals.
Recent research has successfully leveraged the chiral scaffold of this compound (BIPOL) to create materials with strong CPL activity. researchgate.net By incorporating the BIPOL unit into TADF emitters, researchers have developed enantiomeric pairs (R/S-o-DCzBPNCN) that exhibit high photoluminescence quantum yields and significant CPL dissymmetry factors (g_PL). researchgate.net The g_PL value is a direct measure of the degree of circular polarization in the emitted light.
Table 2: Chiroptical Properties of a this compound Derivative
| Compound | Photoluminescence Quantum Yield (PLQY) | Luminescence Dissymmetry Factor (g_PL) |
| (R)-o-DCzBPNCN | 82% (in doped film) | -1.94 x 10⁻² |
| (S)-o-DCzBPNCN | 82% (in doped film) | +1.91 x 10⁻² |
| Source: Data from a study on circularly polarized TADF emitters. researchgate.net |
The high g_PL values observed for these derivatives underscore the effectiveness of the rigid, chiral biphenanthrene framework in transferring its stereochemical information to the molecule's excited state properties. The defined solid-state structure, with its specific molecular conformation and intermolecular interactions, is therefore essential for achieving and understanding the strong chiroptical response in these advanced materials. researchgate.net
Future Directions and Research Outlook for 4,4 Biphenanthrene 3,3 Diol Chemistry
Exploration of Novel Applications and Uncharted Reactivity
The exploration of novel applications for [4,4'-Biphenanthrene]-3,3'-diol is an exciting frontier. A significant recent development has been its use in the creation of circularly polarized thermally activated delayed fluorescence (CP-TADF) materials, which are promising for next-generation display technologies. rsc.orgresearchgate.netacs.org This discovery opens the door to a host of other potential applications in materials science, particularly in areas where chiroptical properties are paramount.
Beyond its use in functional materials, the reactivity of the diol functionality of this compound remains largely uncharted. The two hydroxyl groups serve as ideal handles for derivatization, allowing for the synthesis of a wide array of new chiral ligands. rsc.orgsigmaaldrich.comgcms.cz By analogy with other well-studied biaryl diols such as BINOL and the vaulted biaryls VAPOL and VANOL, the hydroxyl groups of this compound can be expected to undergo a variety of transformations. msu.edusigmaaldrich.comnih.gov These include:
Phosphorylation: Reaction with phosphorus-containing reagents can yield chiral phosphoramidites, phosphonites, and phosphoric acids. msu.edu These derivatives have proven to be highly effective ligands in a range of metal-catalyzed asymmetric reactions and as organocatalysts. msu.eduacs.org
Etherification and Esterification: The synthesis of ether and ester derivatives can be used to fine-tune the steric and electronic properties of the ligand, which can have a profound impact on the enantioselectivity of catalytic reactions.
Coordination to Metals: The diol can act as a bidentate ligand, coordinating to a variety of metal centers to form chiral Lewis acids or transition metal complexes for asymmetric catalysis. msu.edusigmaaldrich.com
The unique steric environment created by the phenanthrene (B1679779) units in this compound suggests that its derivatives may exhibit unique reactivity and selectivity profiles compared to existing chiral ligands. Future research will likely focus on synthesizing a library of these derivatives and screening them in a broad range of asymmetric transformations, such as carbon-carbon bond-forming reactions, hydrogenations, and oxidations.
Advanced Computational Design for Next-Generation Ligands and Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and understanding of chiral catalysts and materials. rsc.orgnih.govnih.govresearchgate.netresearchgate.net While specific computational studies on this compound are still nascent, the methodologies developed for other axially chiral systems provide a clear roadmap for future research.
Advanced computational design for ligands and materials based on this compound will likely involve:
Predicting Ligand Properties: DFT calculations can be employed to predict the geometric and electronic properties of novel this compound derivatives. This includes calculating dihedral angles, bond lengths, and charge distributions, which are crucial for understanding the ligand's coordination behavior and its interaction with substrates. rsc.orgnih.gov
Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of catalytic reactions employing this compound-based ligands. rsc.org By calculating the energies of transition states and intermediates, researchers can understand the origin of enantioselectivity and rationally design more effective catalysts. For instance, understanding the non-covalent interactions between the catalyst and the substrate can be key to improving stereocontrol. rsc.org
Designing Functional Materials: For materials science applications, computational methods can be used to predict the photophysical and electronic properties of materials incorporating the this compound scaffold. As demonstrated in the study of CP-TADF emitters, DFT can be used to calculate properties such as singlet-triplet energy gaps and luminescence dissymmetry factors, guiding the design of materials with optimized performance. acs.org
By leveraging these computational tools, the development of next-generation ligands and materials based on this compound can be significantly accelerated, moving from a trial-and-error approach to a more rational design process.
Integration with Sustainable Chemical Processes (e.g., Flow Chemistry)
The principles of green and sustainable chemistry are increasingly influencing the design of chemical syntheses. The integration of this compound chemistry with sustainable processes represents a significant and largely unexplored area of research.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netmsu.edunih.govsyrris.com The synthesis of this compound itself, as well as its application in catalytic reactions, could be adapted to flow systems. For example, the immobilization of a this compound-based catalyst on a solid support would allow for its use in a packed-bed reactor, facilitating catalyst recycling and product purification. lookchem.com This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency.
Green Synthesis: The development of more environmentally benign methods for the synthesis of this compound and its derivatives is another important future direction. This could involve the use of greener solvents, catalysts derived from earth-abundant metals, and biocatalytic methods. acs.orgsigmaaldrich.comlookchem.com Biocatalysis, in particular, offers the potential for highly selective transformations under mild reaction conditions. nih.govresearchgate.netresearchgate.netnih.gov While biocatalytic routes for the synthesis of biphenanthrene (B1261930) derivatives have not yet been reported, the broader field of biocatalysis is rapidly advancing, and future research may uncover enzymes capable of constructing this unique chiral scaffold.
Development of High-Performance Chiroptical Materials
The development of high-performance chiroptical materials is a rapidly growing field with applications in 3D displays, security inks, and spintronics. The inherent chirality and rigid, conjugated structure of this compound make it an excellent building block for such materials.
A groundbreaking study has already demonstrated the potential of this compound in this area through the creation of circularly polarized thermally activated delayed fluorescence (CP-TADF) emitters. rsc.orgresearchgate.netacs.org In this work, two series of enantiomers, R/S-o-DCzBPNCN and R/S-p-DCzBPNCN, were synthesized by incorporating the this compound (BIPOL) unit into a TADF framework. researchgate.net
The resulting materials exhibited impressive photophysical properties. Notably, the o-DCzBPNCN enantiomers displayed a small singlet-triplet energy gap of 0.05 eV, leading to efficient TADF, and a high photoluminescence quantum yield (PLQY) of 82% in doped films. researchgate.net Furthermore, these materials showed high luminescence dissymmetry factor (gPL) values of -1.94 × 10-2 and +1.91 × 10-2 for the R and S enantiomers, respectively, in doped films. researchgate.net These values are among the highest reported for CP-TADF materials, highlighting the significant potential of the this compound scaffold in this domain.
| Compound | ΔEST (eV) | PLQY (%) | gPL (× 10-2) |
| R-o-DCzBPNCN | 0.05 | 82 | -1.94 |
| S-o-DCzBPNCN | 0.05 | 82 | +1.91 |
| R-p-DCzBPNCN | - | - | - |
| S-p-DCzBPNCN | - | - | - |
Table 1: Photophysical properties of this compound-based CP-TADF emitters in doped films. Data sourced from Chemistry – An Asian Journal. researchgate.net
Future research in this area will likely focus on expanding the library of chiroptical materials based on this compound. This could involve modifying the substituents on the phenanthrene rings or incorporating the diol into different types of polymeric or supramolecular architectures. The goal will be to further enhance the chiroptical properties, such as the dissymmetry factor and the quantum yield, and to tune the emission color across the visible spectrum.
Q & A
Q. What are the key synthetic pathways for obtaining enantiopure [4,4'-Biphenanthrene]-3,3'-diol?
The enantiomeric resolution of this compound is achieved via diastereomeric salt formation. For example, the intermediate 4,4′-biphenanthrene-3,3′-diol isomers can be resolved by derivatizing them with 1-menthyl carbonate, followed by physical separation (e.g., crystallization or chromatography). This method ensures high enantiopurity, critical for studying chiral induction in helicene synthesis .
Q. How can the conformational stability of this compound derivatives be assessed experimentally?
Conformational stability is evaluated using dynamic nuclear magnetic resonance (DNMR) and variable-temperature circular dichroism (VT-CD). For sulfur-containing analogs like 4,4'-Biphenanthrene-3,3'-dithiol, DNMR reveals rotational barriers by monitoring coalescence temperatures of diastereotopic protons. Computational methods (DFT) supplement experimental data to calculate activation energies for atropisomerism .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- X-ray crystallography : Determines absolute configuration and torsional angles between phenanthrene units.
- UV-Vis and fluorescence spectroscopy : Probes π-conjugation and photophysical properties (e.g., emission maxima, quantum yields).
- Chiroptical methods (ECD, VCD) : Correlates helicity with optical activity .
Advanced Research Questions
Q. How does this compound function as a chiral ligand in asymmetric catalysis?
The biphenanthrene backbone provides a rigid, helical environment for enantioselective catalysis. For example, palladium-catalyzed allylic substitutions using this compound-derived ligands (e.g., PHelix) achieve kinetic resolution with high enantiomeric excess (up to 99% ee). The ligand’s axial chirality and steric bulk dictate substrate orientation during transition-state stabilization .
Q. What strategies address contradictions in photophysical data for helicene-like derivatives of this compound?
Discrepancies in circularly polarized luminescence (CPL) or fluorescence quantum yields often arise from aggregation effects or solvent polarity. Mitigation strategies include:
- Solvent screening : Use low-polarity solvents (e.g., toluene) to minimize excited-state quenching.
- Concentration-dependent studies : Identify aggregation-critical concentrations via UV-Vis dilution experiments.
- Time-resolved spectroscopy : Decay kinetics differentiate intrinsic emission from excimer formation .
Q. How can desulfurative dilithiation of thiahelicenes be optimized to generate this compound derivatives?
Thia[7]helicenes undergo desulfurative dilithiation using n-BuLi to form a 3,3′-dianion intermediate, which reacts with electrophiles (e.g., MeOH, I₂) to yield [7]helicene-like compounds. Key optimizations:
Q. What methodological challenges arise in resolving atropisomers of this compound, and how are they overcome?
Challenges include low rotational barriers and rapid interconversion. Solutions involve:
- Derivatization : Convert hydroxyl groups to bulkier esters (e.g., trityl or menthyl) to increase steric hindrance.
- HPLC with chiral stationary phases : Use cellulose- or amylose-based columns for baseline separation.
- Kinetic resolution : Employ enzymatic or catalytic asymmetric reactions to enrich one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
